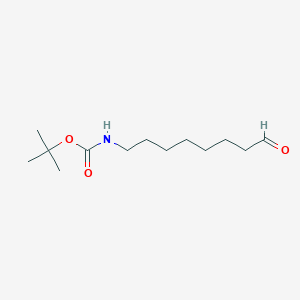
tert-Butyl 8-oxooctylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 8-oxooctylcarbamate is a chemical compound with the CAS Number: 133728-26-4. It has a molecular weight of 243.35 and its IUPAC name is tert-butyl (8-oxooctyl)carbamate . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 243.35 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Tert-butyl 8-oxooctylcarbamate and its related compounds are primarily utilized in organic synthesis. They serve as precursors or intermediates for various chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, and these compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are interesting for their role as building blocks in organic synthesis due to their ability to undergo several chemical transformations (Guinchard, Vallée, & Denis, 2005).
Synthesis of Chiral Compounds
Tert-Butyl carbamate derivatives are also involved in the synthesis of chiral compounds. For example, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized through an asymmetric Mannich reaction, highlighting the compound's application in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystallography and Molecular Interaction Studies
In crystallography, tert-butyl carbamate derivatives contribute to understanding molecular interactions. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of a family of compounds used to study simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Application in Sensory Materials and Chemosensors
Derivatives of tert-butyl carbamate, like benzothizole modified tert-butyl carbazole derivatives, have been synthesized and found to form strong blue emissive nanofibers. These fibers, particularly xerogel-based films, can emit strong blue light and serve as fluorescent sensory materials for detecting various volatile acid vapors, demonstrating the compound's utility in the field of chemosensors (Sun et al., 2015).
Safety and Hazards
The safety information for tert-Butyl 8-oxooctylcarbamate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305+351+338, and P302+352 .
Wirkmechanismus
The mode of action of carbamate esters generally involves the inhibition of acetylcholinesterase, which disrupts nerve signal transmission. This can lead to various effects depending on the specific compound and its concentration .
The pharmacokinetics of carbamate esters, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors such as molecular size, polarity, and the presence of functional groups can influence how these compounds are absorbed and metabolized in the body .
The action of “tert-Butyl 8-oxooctylcarbamate” and compounds like it can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of these compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-(8-oxooctyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXIJKXUFFXDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133728-26-4 |
Source


|
| Record name | tert-butyl (8-oxooctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

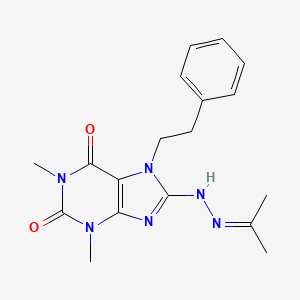
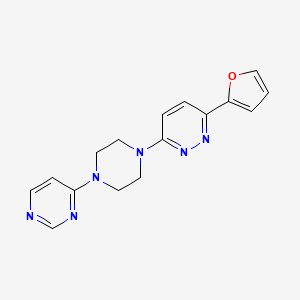

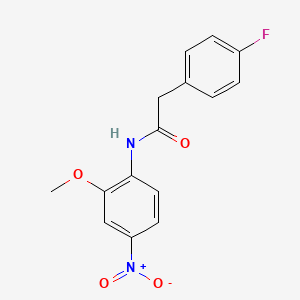
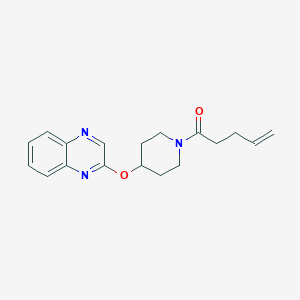
![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

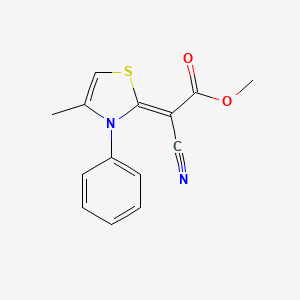
![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)